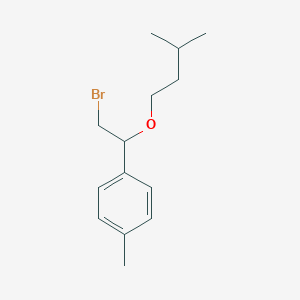
2-cyano-N-ethyl-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-ethyl-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H9FN2O2S. It is a derivative of benzenesulfonamide, featuring a cyano group at the 2-position, an ethyl group at the nitrogen atom, and a fluorine atom at the 3-position of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-ethyl-3-fluorobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, ethylbenzene, undergoes nitration to introduce a nitro group, forming nitroethylbenzene.
Reduction: The nitro group is reduced to an amino group, resulting in ethylaniline.
Sulfonylation: Ethylaniline is treated with chlorosulfonic acid to introduce the sulfonamide group, forming N-ethylbenzenesulfonamide.
Fluorination: The benzene ring is fluorinated at the 3-position using a suitable fluorinating agent, such as Selectfluor.
Cyanation: Finally, the cyano group is introduced at the 2-position using a cyanation reagent, such as copper(I) cyanide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyano-N-ethyl-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or nitro compounds.
Applications De Recherche Scientifique
2-Cyano-N-ethyl-3-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-cyano-N-ethyl-3-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
2-Cyano-N-ethyl-3-fluorobenzenesulfonamide is unique due to its specific structural features, such as the presence of both cyano and fluorine groups. Similar compounds include:
N-ethylbenzenesulfonamide: Lacks the cyano and fluorine groups.
2-cyanobenzenesulfonamide: Lacks the ethyl and fluorine groups.
3-fluorobenzenesulfonamide: Lacks the cyano and ethyl groups.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C9H9FN2O2S |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
2-cyano-N-ethyl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H9FN2O2S/c1-2-12-15(13,14)9-5-3-4-8(10)7(9)6-11/h3-5,12H,2H2,1H3 |
Clé InChI |
QUEVOJKBIYLKAB-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC=CC(=C1C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)












